4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid
CAS No.: 1256346-26-5
Cat. No.: VC0089906
Molecular Formula: C9H11BClFO4
Molecular Weight: 248.441
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1256346-26-5 |
|---|---|
| Molecular Formula | C9H11BClFO4 |
| Molecular Weight | 248.441 |
| IUPAC Name | [4-chloro-2-fluoro-3-(2-methoxyethoxy)phenyl]boronic acid |
| Standard InChI | InChI=1S/C9H11BClFO4/c1-15-4-5-16-9-7(11)3-2-6(8(9)12)10(13)14/h2-3,13-14H,4-5H2,1H3 |
| Standard InChI Key | FUXWTCCXYLIMOQ-UHFFFAOYSA-N |
| SMILES | B(C1=C(C(=C(C=C1)Cl)OCCOC)F)(O)O |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid is a substituted phenylboronic acid characterized by specific functional groups attached to a phenyl ring. The compound possesses a boronic acid moiety (-B(OH)₂) directly attached to the phenyl ring, with chlorine at position 4, fluorine at position 2, and a 2-methoxyethoxy group at position 3 .
Identification Parameters
The compound is identified by several standardized parameters as detailed in Table 1, providing essential information for researchers and chemists working with this compound.
Table 1: Identification Parameters of 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid
| Parameter | Value |
|---|---|
| CAS Number | 1256346-26-5 |
| Molecular Formula | C₉H₁₁BClFO₄ |
| Molecular Weight | 248.44 g/mol |
| IUPAC Name | [4-chloro-2-fluoro-3-(2-methoxyethoxy)phenyl]boronic acid |
| InChI | InChI=1S/C9H11BClFO4/c1-15-4-5-16-9-7(11)3-2-6(8(9)12)10(13)14/h2-3,13-14H,4-5H2,1H3 |
| InChIKey | FUXWTCCXYLIMOQ-UHFFFAOYSA-N |
| SMILES | B(C1=C(C(=C(C=C1)Cl)OCCOC)F)(O)O |
Source: Data compiled from PubChem database entry for the compound .
Synonyms and Alternative Nomenclature
The compound is referenced in scientific literature under various names, including:
-
[4-chloro-2-fluoro-3-(2-methoxyethoxy)phenyl]boronic acid
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(4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenyl)boronic acid
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Boronic acid, B-[4-chloro-2-fluoro-3-(2-methoxyethoxy)phenyl]-
These alternative names reflect different nomenclature systems but refer to the same chemical entity.
Physical and Chemical Properties
Physical State and Appearance
4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid typically exists as a white crystalline solid at room temperature. The compound's appearance may vary slightly depending on purity levels and crystallization conditions.
Chemical Reactivity
As a boronic acid, this compound exhibits Lewis acidity due to the electron-deficient boron center. The hydroxyl groups attached to boron can participate in hydrogen bonding and can be deprotonated under basic conditions, forming a tetrahedral boronate species . The halogen substituents (chlorine and fluorine) and the methoxyethoxy group significantly influence the electronic distribution within the molecule, affecting its reactivity profile in various chemical transformations.
Synthesis Methods
General Synthetic Approach
The synthesis of 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid typically follows a lithiation-borylation strategy. This approach involves the conversion of a suitably substituted benzene precursor into the desired boronic acid through organometallic intermediates .
Detailed Synthetic Procedure
A common synthetic route involves the reaction of 3-chloro-1-fluoro-2-(2-methoxyethoxy)benzene with an alkyl lithium compound, followed by treatment with a boronic acid derivative reagent . The reaction sequence can be described as follows:
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Lithiation: The 3-chloro-1-fluoro-2-(2-methoxyethoxy)benzene precursor is treated with n-butyllithium (n-BuLi), which selectively deprotonates the position ortho to the fluorine substituent due to the directing effect of fluorine .
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Borylation: The resulting lithiated species reacts with trimethyl borate (B(OMe)₃) to form a boronic acid ester intermediate .
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Hydrolysis: The boronic acid ester is hydrolyzed to produce the free boronic acid, typically through treatment with an aqueous base followed by acidification .
Isolation and Purification Techniques
Solvent Partition Method
A particularly effective method for isolating 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid involves a solvent partition approach using water and acetonitrile . The process typically follows these steps:
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The reaction mixture containing the boronic acid (or its salt) is treated with an aqueous base, such as sodium hydroxide, to form a water-soluble sodium salt of the boronic acid .
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The solution is then acidified with hydrochloric acid to convert the salt back to the free boronic acid .
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Acetonitrile is added to create a biphasic mixture consisting of the boronic acid distributed between the aqueous and organic phases .
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A salt, typically sodium chloride, is added to enhance the separation of the phases, with the boronic acid preferentially partitioning into the acetonitrile layer .
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The layers are separated, and the acetonitrile layer containing the desired product is collected .
Purification Parameters and Yield
The isolation method described above has been reported to achieve high yields and purity levels for 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid, as summarized in Table 2.
Table 2: Purification Parameters for 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid
| Parameter | Value |
|---|---|
| Typical Yield | >90% |
| Purity | >90-98% |
| Physical Appearance | White solid |
| Purification Method | Solvent partition (acetonitrile/water) |
| Key Additive | Sodium chloride (for layer separation) |
Source: Data compiled from patent literature on isolation methods .
The high yield and purity obtained through this method make it particularly valuable for industrial and research applications where large quantities of high-quality material are required.
Applications in Organic Synthesis
Cross-Coupling Reactions
One of the principal applications of 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid is in cross-coupling reactions, particularly in Suzuki-Miyaura coupling. The boronic acid functional group can react with aryl halides or pseudohalides in the presence of a palladium catalyst to form new carbon-carbon bonds, enabling the construction of complex molecular architectures.
Pharmaceutical Intermediates
The compound serves as an important intermediate in the synthesis of pharmaceutical compounds . Patent literature indicates its utility in forming 6-(4-chloro-2-fluoro-3-methoxyphenyl)-4-aminopicolinate compounds and related structures , which may possess valuable biological activities. The presence of the boronic acid group allows for various transformations that can introduce diverse functional groups at that position.
Direct Application in Synthetic Pathways
Related Compounds and Structure-Activity Relationships
Structural Analogs
Several structural analogs of 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid exist with variations in the substitution pattern. These analogs provide valuable insights into structure-activity relationships and offer alternative reagents for specific synthetic applications.
Table 3: Structural Analogs of 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid
| Compound | CAS Number | Key Structural Difference |
|---|---|---|
| (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid | 944129-07-1 | Methoxy instead of 2-methoxyethoxy at position 3 |
| (4-Chloro-3-ethoxy-2-fluorophenyl)boronic acid | 1256346-20-9 | Ethoxy instead of 2-methoxyethoxy at position 3 |
| (4-Chloro-2-fluoro-3-propoxyphenyl)boronic acid | 1256346-23-2 | Propoxy instead of 2-methoxyethoxy at position 3 |
| (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid | 153122-60-2 | Methoxy at position 5 instead of position 3 |
Source: Data compiled from product listings of related compounds .
Impact of Structural Modifications
The structural modifications in these analogs, particularly the nature and position of the alkoxy substituent, can significantly influence:
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Electronic properties of the phenyl ring, affecting reactivity in coupling reactions
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Steric environment around the boronic acid group, impacting accessibility for reactions
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Solubility characteristics, which can influence purification and handling
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Potential biological activities when incorporated into pharmaceutical candidates
These structure-activity relationships provide valuable guidance for chemists seeking to optimize synthetic pathways or develop compounds with specific properties.
Research Perspectives and Future Directions
Expanding Synthetic Applications
While 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid is already established as a valuable synthetic intermediate, ongoing research continues to expand its applications in organic synthesis. Areas of particular interest include:
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Development of new catalytic systems for cross-coupling reactions using this boronic acid
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Exploration of novel transformations of the boronic acid functional group
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Investigation of alternative synthetic routes with improved efficiency or sustainability
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